molecular formula C12H14BrClN2O2 B6635560 2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide

2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide

Cat. No.: B6635560
M. Wt: 333.61 g/mol
InChI Key: LHLKTAKOHRBKND-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide is an organic compound characterized by the presence of bromine, chlorine, and a morpholine ring attached to a benzamide core

Properties

IUPAC Name

2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClN2O2/c13-11-5-8(14)1-2-10(11)12(17)16-7-9-6-15-3-4-18-9/h1-2,5,9,15H,3-4,6-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLKTAKOHRBKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CNC(=O)C2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide typically involves a multi-step process One common method starts with the bromination and chlorination of benzamide to introduce the bromine and chlorine atoms at the 2 and 4 positions, respectivelyThe reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the morpholine ring, contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide is unique due to the presence of both bromine and chlorine atoms, along with the morpholine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

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